
9(11)-Dehydromanogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Chromatographic Analysis of Sapogenins in Agave Species :
- A study by Higgins (1976) detailed a high-performance liquid chromatographic analysis for sapogenins like hecogenin, 9(11)-dehydrohecogenin, and tigogenin found in Agave species. This research is significant for analyzing crude sapogenins from different species and locations, demonstrating the applicability of chromatography in sapogenin analysis (Higgins, 1976).
Chemical Transformations of Steroidal Sapogenin :
- Barton, Sammes, Taylor, and Werstiuk (1970) investigated the chemical reactions of 9(11)-dehydrohecogenin acetate with nitrous acid and paraformaldehyde. Their study highlights the chemical transformations of steroidal sapogenins, contributing to the understanding of their chemical properties and potential applications in synthesis (Barton et al., 1970).
Study of 11 Beta-Hydroxysteroid Dehydrogenase :
- Research by Rusvai and Náray-Fejes-Tóth (1993) focused on 11 beta-hydroxysteroid dehydrogenase, which plays a critical role in aldosterone target cells. This enzyme is relevant to the study of 9(11)-dehydro compounds and their influence in biological systems (Rusvai & Náray-Fejes-Tóth, 1993).
Aldehyde Dehydrogenase in Retinoic Acid Biosynthesis :
- Labrecque, Dumas, Lacroix, and Bhat (1995) discovered an aldehyde dehydrogenase in the rat kidney that is involved in the biosynthesis of retinoic acid, an area relevant to the study of 9(11)-dehydromanogenin. This research provides insight into the broader context of enzyme activity and molecular conversions related to similar compounds (Labrecque et al., 1995).
Conjugated Linoleic Acid Research in Cows :
- Shingfield, Ahvenjärvi, Toivonen, Vanhatalo, and Huhtanen (2007) conducted a study on the biologically efficient transfer of absorbed cis-9, trans-11 conjugated linoleic acid into milk, which is tangentially related to the research on 9(11)-dehydromanogenin due to the structural similarities and biological activities of these compounds (Shingfield et al., 2007).
Role of Hydrocortisone in Airway Epithelial Cells :
- Feinstein and Schleimer (1999) studied the role of 11beta-hydroxysteroid dehydrogenase in regulating hydrocortisone activity in airway epithelial cells. This research is relevant for understanding the broader implications of enzymes interacting with 9(11)-dehydromanogenin-related compounds (Feinstein & Schleimer, 1999).
Other Relevant Studies :
- Additional studies on related topics like the metabolism of 9α-fluorinated steroids, characterization of 11-cis-retinol dehydrogenase, and various transformations of prostaglandin D2 provide a broader context for the scientific research applications of 9(11)-Dehydromanogenin (Diederich et al., 1996), (Huang & Luu‐The, 2001), (Fitzpatrick & Wynalda, 1983).
Propriétés
IUPAC Name |
(4S,5'S,6R,7S,8R,9S,13S,15R,16R,18S)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h11,14-17,19-22,24,28-29H,5-10,12-13H2,1-4H3/t14-,15-,16-,17?,19?,20+,21+,22-,24-,25-,26+,27+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLRCWVAWYFQIU-SIJSCITFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(C(=O)C=C5C4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

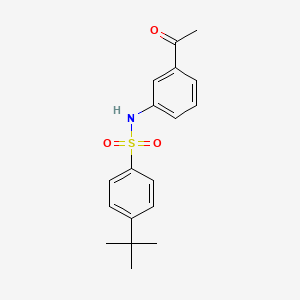
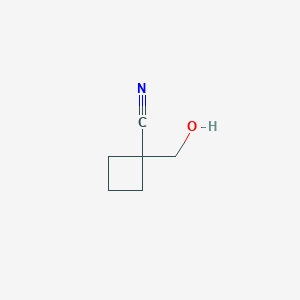
![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)
![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)
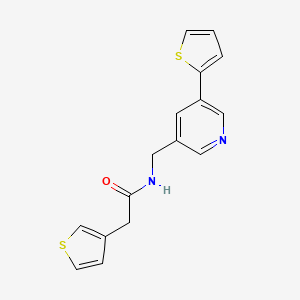
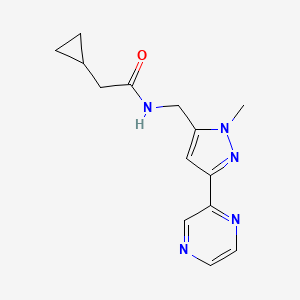
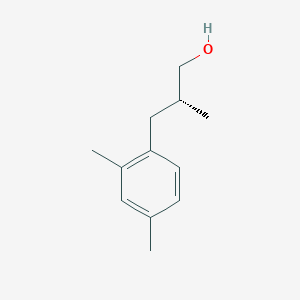
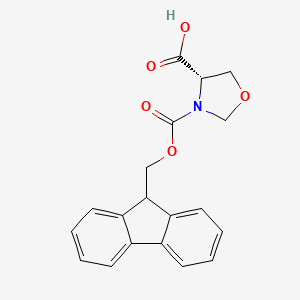
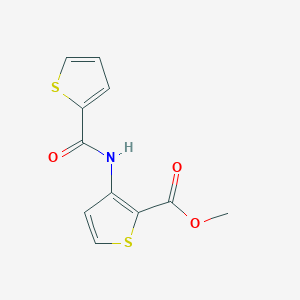
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)
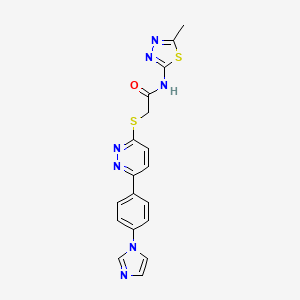
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)
![6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2936041.png)